4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde

Beschreibung

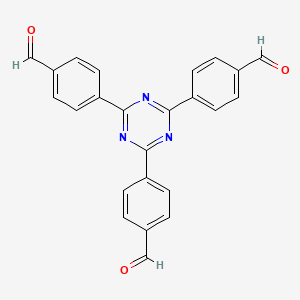

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (CAS: 443922-06-3) is a star-shaped aromatic aldehyde featuring a central 1,3,5-triazine core symmetrically linked to three benzaldehyde groups via ether or direct covalent bonds. Its molecular formula is C24H15N3O3, with a molecular weight of 393.39 g/mol. The compound exhibits a density of 1.311 g/cm³, a melting point >300°C, and stability under inert gas storage conditions .

Synthesis involves nucleophilic substitution, where 2,4,6-trichloro-1,3,5-triazine reacts with 4-formylphenolate under controlled conditions (0°C in DMF), yielding ~82% product . This molecule serves as a critical precursor for covalent organic frameworks (COFs), porous polymers, and optoelectronic materials due to its rigid geometry and aldehyde functionality .

Eigenschaften

IUPAC Name |

4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFWPOMAJBVGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204687 | |

| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443922-06-3 | |

| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443922-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (CAS No. 443922-06-3) is a compound that has garnered attention in the field of medicinal chemistry and material science due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C24H15N3O3

- Molecular Weight : 393.39 g/mol

- Purity : Generally >95% (HPLC)

- Physical State : Solid at room temperature

- Storage Conditions : Should be stored under inert atmosphere at temperatures between 2-8°C to maintain stability .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its role in the development of novel therapeutic strategies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Case Study: Cytotoxicity Evaluation

A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of this compound on HeLa cells. The results demonstrated:

- IC50 Value : Approximately 15 µM after 48 hours of treatment.

- Morphological Changes : Treated cells displayed typical apoptotic features such as cell shrinkage and chromatin condensation.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of multiple aldehyde groups is believed to enhance its reactivity with cellular components, contributing to its cytotoxic effects.

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Triazine Core | Provides stability and electronic properties | Enhances interaction with biological targets |

| Aldehyde Groups | Reactive sites for nucleophilic attack | Induces apoptosis in cancer cells |

Additional Biological Activities

Beyond anticancer properties, preliminary data suggest that this compound may possess:

- Antimicrobial Activity : In vitro studies indicate potential efficacy against Gram-positive bacteria.

- Antioxidant Properties : The compound may scavenge free radicals due to its electron-rich triazine structure.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde is C24H15N3O3, with a molecular weight of approximately 393.39 g/mol. It is characterized by a central triazine ring substituted with three benzaldehyde groups. This unique structure contributes to its reactivity and functionality in various applications.

Materials Science

Polymer Chemistry

- Crosslinking Agent : The compound can act as a crosslinking agent in the synthesis of polymers. Its triazine structure allows for the formation of stable networks when reacted with polyfunctional monomers.

- Thermal Stability : Polymers modified with this compound exhibit enhanced thermal stability due to the presence of the triazine moiety, making them suitable for high-temperature applications.

Nanocomposites

- Nanofiller Applications : When used as a nanofiller in polymer matrices, it improves mechanical properties and thermal resistance. This has been demonstrated in studies where triazine-based nanocomposites showed superior tensile strength compared to conventional fillers .

Medicinal Chemistry

Anticancer Activity

- Recent studies have indicated that derivatives of triazine compounds exhibit promising anticancer properties. The presence of the aldehyde functional group enhances their ability to interact with biological targets. Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms .

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Environmental Science

Water Treatment

- Adsorbent Material : The compound's structure allows it to function as an adsorbent for removing pollutants from water sources. Studies have shown that it can effectively adsorb heavy metals and organic contaminants from aqueous solutions .

- Photocatalytic Applications : When integrated into photocatalytic systems, it can enhance the degradation of organic pollutants under UV light irradiation due to its ability to generate reactive oxygen species .

Case Studies

Vergleich Mit ähnlichen Verbindungen

COFA+B, COFA+C, and COFA+D

These imine-linked COFs share the same aldehyde monomer (4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde) but differ in nitrogen-containing linkers:

- COFA+B: Uses 1,3,5-tris(4-aminophenyl)benzene.

- COFA+C : Uses 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline.

- COFA+D : Uses 2,4,6-tris(4-hydrazinylphenyl)-1,3,5-triazine.

| Property | COFA+B | COFA+C | COFA+D |

|---|---|---|---|

| BET Surface Area | 907 m²/g | 1903 m²/g | 458 m²/g |

| Pore Volume | 0.436 cm³/g | 0.455 cm³/g | 0.434 cm³/g |

| Photocatalytic Efficiency (MO Degradation) | 29.6% removal | 100% in 30 min | No degradation |

COFA+C’s high surface area facilitates mass transfer, but COFA+D’s hydrazine groups enable superior dye adsorption via hydrogen bonding .

TTA-TTB vs. TAPB-TTB COFs

- TTA-TTB : Combines 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTA) with the same aldehyde.

- TAPB-TTB: Uses 1,3,5-tris(4-aminophenyl)benzene (TAPB) instead of TTA.

| Property | TTA-TTB COF | TAPB-TTB COF |

|---|---|---|

| Bandgap | 2.67 eV | 2.43 eV |

| BET Surface Area | 1592 m²/g | 932 m²/g |

| Photocurrent Density | 35 µA/cm² | 110 µA/cm² |

The narrower bandgap of TAPB-TTB enhances visible-light absorption, enabling higher photocurrents for solar-to-chemical conversion .

Functionalized Triazine-Aldehyde Polymers

TPOP-1 (Triazine-Porphyrin Polymer)

Synthesized from this compound and pyrrole, TPOP-1 integrates triazine and porphyrin networks. It exhibits hierarchical porosity and a CO2 adsorption capacity of 19 wt% (273 K, 1 atm), making it superior for gas storage compared to non-porphyrin analogs .

FLU-COF and Ttba-TTPDA COF

Pd-Loaded trzn-COF

This COF, synthesized from this compound and benzene-1,4-diamine, supports Pd nanoparticles for Heck reactions and CO oxidation, demonstrating versatility in heterogeneous catalysis .

Zr-TdDa and Ti-TdDa COFs

These frameworks, incorporating triazine-aldehyde monomers, show ethylene polymerization activities up to 4.3×10⁴ g PE/mol·h (Zr-TdDa). Their pore-functionalized channels enhance catalytic stability and control over polymer molecular weight .

Key Findings and Trends

- Structure-Property Relationships : Electron-withdrawing triazine cores paired with aldehyde groups enhance COF crystallinity and optoelectronic performance.

- Functional Group Impact: Hydrazine, porphyrin, or aminoaryl linkers dictate adsorption and catalytic behavior via hydrogen bonding or π-interactions.

- Morphology vs. Functionality : While high surface areas improve mass transfer, targeted functionalization often outweighs porosity in photocatalytic and gas storage applications.

Tables Summarizing Key Comparisons

Table 1: Photocatalytic Performance of Triazine-Based COFs

| COF | Surface Area (m²/g) | Key Functional Group | Dye Removal Efficiency |

|---|---|---|---|

| COFA+C | 1903 | Triazine-trianiline | 100% (30 min) |

| COFA+D | 458 | Hydrazine | High adsorption, no degradation |

| TAPB-TTB | 932 | Tris(aminophenyl)benzene | 110 µA/cm² photocurrent |

Table 2: Gas and Dye Adsorption Capacities

| Material | Application | Capacity/Performance |

|---|---|---|

| TPOP-1 | CO2 storage | 19 wt% (273 K, 1 atm) |

| FLU-COF | Dye removal | 299 mg/g (99% efficiency) |

| Ttba-TTPDA | Large-molecule uptake | Pore size: 5.8 nm |

Q & A

Q. What are the common synthetic routes for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) between cyanuric chloride and benzaldehyde derivatives. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require strict anhydrous conditions to avoid hydrolysis.

- Temperature control : Stepwise temperature increases (0°C → room temperature → 80°C) improve substitution efficiency across all three chlorine sites.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproducts from incomplete substitution.

Typical Yields :

| Reaction Time (h) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 12 | DMF | 65–70 | ≥98% |

| 24 | THF | 55–60 | 95–97% |

Q. Which spectroscopic techniques are most effective for structural characterization, and what diagnostic peaks should be prioritized?

- Methodological Answer :

-

FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and triazine ring C=N vibrations (~1550 cm⁻¹) confirm functional groups.

-

¹H NMR : Aldehyde protons appear as singlets at δ 10.0–10.2 ppm; aromatic protons show splitting patterns consistent with symmetry.

-

X-ray crystallography : Resolves bond angles (e.g., C-N-C in triazine core ≈ 120°) and confirms planarity .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Mass spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 447.1 (calculated) with fragmentation patterns verifying substituent loss.

Advanced Research Questions

Q. How can discrepancies between crystallographic data and DFT-calculated molecular geometries be resolved?

- Methodological Answer : Discrepancies often arise from crystal packing forces versus gas-phase DFT models. To address this:

Replicate analysis : Compare multiple crystallographic datasets to rule out experimental artifacts .

Solvent inclusion in DFT : Use implicit solvent models (e.g., PCM) to mimic solid-state polarization effects.

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) influencing crystal structure deviations.

Example Data :

| Parameter | X-ray (Å/°) | DFT (Gas Phase) | DFT (PCM) |

|---|---|---|---|

| C-N bond length | 1.33 | 1.30 | 1.32 |

| C-C-N angle | 120.5 | 119.8 | 120.2 |

Q. What experimental designs balance aldehyde reactivity and triazine stability during cross-coupling reactions?

- Methodological Answer : Aldehyde groups are prone to oxidation, while the triazine core may decompose under strong bases. Strategies include:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) protection for aldehydes during Suzuki-Miyaura coupling.

- Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in maintaining triazine integrity (tested via TGA).

- In-situ monitoring : UV-Vis spectroscopy tracks aldehyde consumption (λ = 280 nm) without degrading the triazine.

Optimized Conditions :

| Catalyst | Temp (°C) | Yield (%) | Triazine Decomposition (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 80 | 78 | <2 |

| Pd(OAc)₂ | 100 | 65 | 12 |

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s fluorescence quantum yield (Φ)?

- Methodological Answer : Discrepancies in Φ values (e.g., 0.15 vs. 0.25) often stem from solvent polarity or excitation wavelength. To validate:

Standardize solvents : Use degassed acetonitrile for comparisons.

Correct for inner-filter effects : Dilute samples to OD < 0.1 at excitation wavelengths.

Reference calibration : Use quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) as a benchmark .

Collaboration and Dissemination

Q. What platforms facilitate collaborative research on this compound’s applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.